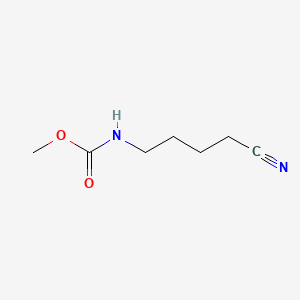

Carbamic acid, N-(4-cyanobutyl)-, methyl ester

CAS No.: 96232-90-5

Cat. No.: VC11987532

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96232-90-5 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl N-(4-cyanobutyl)carbamate |

| Standard InChI | InChI=1S/C7H12N2O2/c1-11-7(10)9-6-4-2-3-5-8/h2-4,6H2,1H3,(H,9,10) |

| Standard InChI Key | CGWUSLSXMSPPJK-UHFFFAOYSA-N |

| SMILES | COC(=O)NCCCCC#N |

| Canonical SMILES | COC(=O)NCCCCC#N |

Introduction

Carbamic acid, N-(4-cyanobutyl)-, methyl ester, also known as methyl N-(4-cyanobutyl)carbamate, is a chemical compound with the CAS number 96232-90-5. It is characterized by its molecular formula C7H12N2O2 and a molecular weight of approximately 156.18 g/mol . This compound is part of the carbamate family, which includes a wide range of chemicals used in various applications, including agriculture and pharmaceuticals.

Applications and Uses

While specific applications of carbamic acid, N-(4-cyanobutyl)-, methyl ester, are not extensively documented, carbamates in general are used in various fields such as agriculture as fungicides and insecticides, and in pharmaceuticals as intermediates for drug synthesis . The presence of the cyanobutyl group may confer unique properties that could be exploited in specific chemical or biological applications.

Research Findings and Future Directions

Research on carbamic acid, N-(4-cyanobutyl)-, methyl ester, is limited, and there is a need for more comprehensive studies to understand its properties, applications, and potential environmental and health impacts. Future research could focus on developing efficient synthesis methods, exploring its biological activity, and assessing its safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume